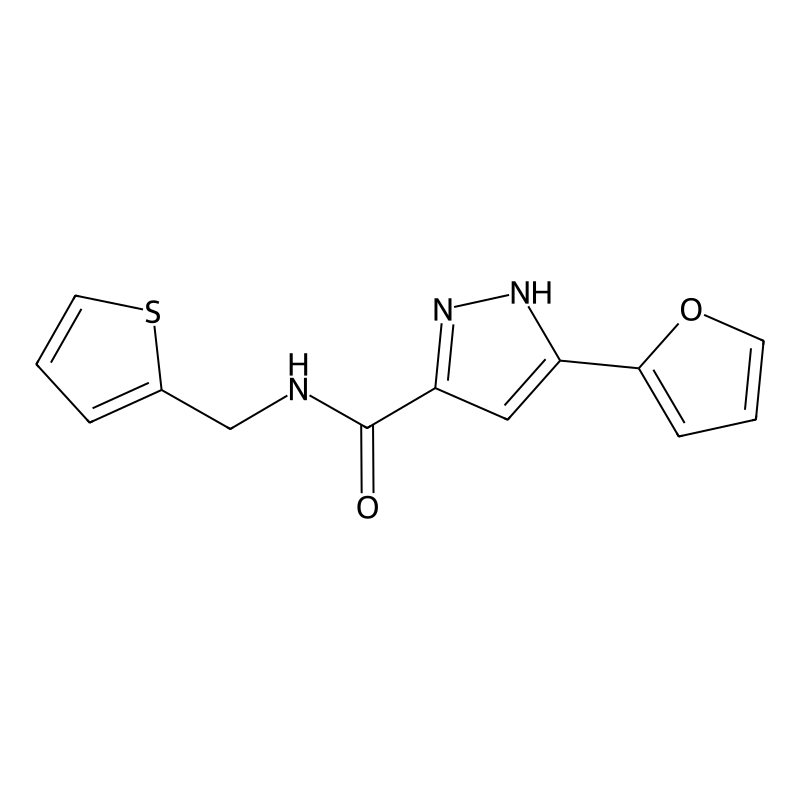

5-(furan-2-yl)-N-(thiophen-2-ylmethyl)-1H-pyrazole-3-carboxamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

5-(furan-2-yl)-N-(thiophen-2-ylmethyl)-1H-pyrazole-3-carboxamide is a heterocyclic compound characterized by the presence of a furan ring, a thiophene ring, and a pyrazole ring. Its chemical structure is notable for the combination of these three distinct heterocycles, which contributes to its unique electronic and steric properties. The compound has a molecular formula of and a molecular weight of approximately 273.31 g/mol .

There is no scientific literature available on the mechanism of action of 5-(furan-2-yl)-N-[(thiophen-2-yl)methyl]-1H-pyrazole-3-carboxamide.

- Skin and eye irritation: Amide functional groups can be irritating to skin and eyes [].

- Respiratory irritation: Inhalation of dust particles may irritate the respiratory tract.

- Potential biological activity: The presence of heterocyclic rings suggests the possibility of unintended biological activity, which would require further investigation.

- Oxidation: The furan and thiophene rings can be oxidized to form derivatives such as furanones or thiophene oxides.

- Reduction: The pyrazole ring can be reduced to yield dihydropyrazole derivatives.

- Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiophene moiety, leading to the formation of new derivatives .

This compound has been studied for its potential biological activities, particularly in medicinal chemistry. It exhibits promising anti-inflammatory and anticancer properties, making it a candidate for further research in drug development. Its mechanism of action may involve inhibition of specific enzymes or receptor binding, which modulates various biological pathways .

The synthesis of 5-(furan-2-yl)-N-(thiophen-2-ylmethyl)-1H-pyrazole-3-carboxamide typically involves several key steps:

- Formation of the Pyrazole Ring: This is achieved by reacting hydrazine with a β-diketone under acidic conditions.

- Introduction of the Furan Ring: The furan ring is incorporated through cyclization reactions involving furan derivatives.

- Attachment of the Thiophene Ring: This is accomplished via nucleophilic substitution reactions involving thiophene derivatives .

These synthetic routes are crucial for producing the compound with high purity and yield.

5-(furan-2-yl)-N-(thiophen-2-ylmethyl)-1H-pyrazole-3-carboxamide has various applications:

- Medicinal Chemistry: It serves as a pharmacophore in drug design due to its biological activity.

- Materials Science: The compound is investigated for use in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

- Biological Studies: It is utilized in research related to enzyme inhibition and receptor binding studies .

The interaction studies involving 5-(furan-2-yl)-N-(thiophen-2-ylmethyl)-1H-pyrazole-3-carboxamide focus on its binding affinity to various biological targets. This includes studies on enzyme inhibition and receptor interactions that could elucidate its mechanism of action and therapeutic potential. Understanding these interactions is vital for optimizing its efficacy in medicinal applications .

Several compounds share structural similarities with 5-(furan-2-yl)-N-(thiophen-2-ylmethyl)-1H-pyrazole-3-carboxamide, including:

- 5-(furan-2-yl)-N-(thiophen-2-ylmethyl)-1H-pyrazole-3-carboxylate

- 5-(furan-2-yl)-N-(thiophen-2-ylmethyl)-1H-pyrazole-3-thiol

Uniqueness

What sets 5-(furan-2-yl)-N-(thiophen-2-ylmethyl)-1H-pyrazole-3-carboxamide apart from these similar compounds is its specific combination of heterocycles, which imparts distinct electronic properties and reactivity profiles. This uniqueness enhances its potential applications in medicinal chemistry and materials science, making it an attractive target for further research .